molecular formula C6H9N3 B15247072 N,5-dimethylpyrimidin-4-amine CAS No. 52698-53-0

N,5-dimethylpyrimidin-4-amine

Cat. No.: B15247072
CAS No.: 52698-53-0
M. Wt: 123.16 g/mol
InChI Key: WLSQQGAREJHYCR-UHFFFAOYSA-N
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Description

N,5-Dimethylpyrimidin-4-amine (CAS 52698-53-0) is a monocyclic pyrimidine derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a versatile chemical scaffold for the development of novel Microtubule Targeting Agents (MTAs). It acts by binding to the colchicine site of tubulin, leading to the depolymerization of cellular microtubules and demonstrating potent antiproliferative effects against various cancer cell lines, including MDA-MB-435 cells . A key research value of this simple monocyclic structure lies in its role as a synthetically accessible core that maintains efficacy while potentially overcoming common resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and the βIII-tubulin isotype . Beyond its direct antitubulin activity, the pyrimidin-4-amine structure is a privileged pharmacophore in drug discovery. Researchers utilize this core to build more complex molecules, such as pyrrolo[3,2-d]pyrimidin-4-amines, which are investigated as inhibitors of proangiogenic receptor tyrosine kinases (RTKs) like VEGFR-2, PDGFR-β, and EGFR . The compound is a key intermediate in synthesizing novel chemical entities, including pyrimido[4,5-d]pyrimidines, which are explored for their neuroprotective, antioxidant, and anti-amyloid aggregation properties in the context of Alzheimer's disease research . With a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol , it is supplied as a high-purity solid for research applications. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

52698-53-0

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)7-2/h3-4H,1-2H3,(H,7,8,9)

InChI Key

WLSQQGAREJHYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1NC

Origin of Product

United States

Synthetic Methodologies for Dimethylpyrimidin 4 Amine Derivatives

Conventional Approaches for Pyrimidine (B1678525) Ring System Construction

The fundamental synthesis of the pyrimidine ring often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment. bu.edu.eg A widely utilized method is the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines to yield substituted pyrimidines. wikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea (B124793) produces 2-thio-6-methyluracil, while 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org

Another classical approach is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea. wikipedia.org More recent developments include multicomponent reactions that allow for the efficient, single-step synthesis of highly substituted pyrimidines from various starting materials. organic-chemistry.org For example, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

Strategies for Amination at the C4 Position

The introduction of an amine group at the C4 position of the pyrimidine ring is a crucial step in the synthesis of N,5-dimethylpyrimidin-4-amine and its analogs. This transformation can be achieved through several strategic approaches.

Reductive Amination Protocols for Amine Incorporation

Reductive amination is a powerful method for converting a carbonyl group to an amine. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines over carbonyls. masterorganicchemistry.comharvard.edu The reaction is typically performed in a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org While effective, the use of toxic reagents like sodium cyanoborohydride has led to the development of alternative, safer protocols. harvard.edu For instance, a metal-free reductive amination using a pinacol-derived chlorohydrosilane/pyridine (B92270) system has been described for the preparation of aminoalkylphenols. nih.gov

Alkylation of Amine Functionalities for N-Substituted Derivatives

Direct alkylation of amines is a common method for synthesizing N-substituted derivatives. However, controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the amine upon alkylation, often leading to overalkylation. nih.gov To circumvent this, strategies involving the use of amine hydrobromides and alkyl bromides under controlled conditions have been developed to achieve selective monoalkylation. rsc.org Another innovative approach utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates, enabling a self-limiting alkylation process to selectively produce secondary amines. nih.govchemrxiv.org

Rearrangement Reactions Facilitating Amine Formation

Rearrangement reactions offer an alternative pathway to introduce or modify amine functionalities on the pyrimidine ring. The Dimroth rearrangement is a notable example, involving the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines. nih.gov This rearrangement can be initiated by heat, irradiation, or treatment with a base and proceeds through a ring-opening and ring-closure mechanism. nih.gov Such rearrangements have been utilized in the synthesis of various condensed pyrimidine systems. nih.gov

Functionalization and Derivatization via Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools for the further functionalization and diversification of the pyrimidine core.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)

Transition-metal-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is particularly effective for the arylation and alkylation of pyrimidines. acs.orgnih.gov The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings, even with less reactive chloro-substituted pyrimidines. acs.org This methodology has been widely applied to synthesize a variety of substituted pyrimidines, including those with aryl, heteroaryl, and alkyl groups at various positions. nih.govresearchgate.netacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. nih.govresearchgate.net For instance, palladium catalysts with bulky phosphine (B1218219) ligands have been shown to be effective for challenging couplings. acs.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like dimethylpyrimidin-4-amine derivatives from simple starting materials in a single step. These reactions are highly valued for their ability to construct diverse molecular scaffolds with operational simplicity.

One notable MCR strategy for synthesizing related aminopyrimidine structures involves a three-component reaction. For instance, the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) in a one-pot sequence can yield 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles in moderate to excellent yields (45–89%). nih.gov This Biginelli-inspired method provides a convergent pathway to highly functionalized pyrimidines. nih.gov Another example is the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines through the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, affording good yields in a short reaction time. mdpi.com

The mechanism of these reactions often involves a series of sequential steps. For example, in the synthesis of 4-aminopyrido[2,3-d]pyrimidines, the reaction initiates with the formation of an intermediate, followed by a nucleophilic addition, rearrangement, and an intramolecular aza-Michael addition to form the final product. mdpi.com Similarly, the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) proceeds through the initial formation of a hydrazone, which then reacts with malononitrile. scielo.org.za

MCRs have also been employed to create fused heterocyclic systems. For example, the reaction of arylglyoxal, 4-hydroxycoumarin, and various cyclic 1,3-C,N-binucleophiles can lead to fused five or six-membered N-heterocycles. researchgate.net The use of microwave irradiation can often accelerate these reactions and improve yields. researchgate.net

Table 1: Examples of Multicomponent Reactions for Aminopyrimidine Analogs

ReactantsProductConditionsYieldReference
α-cyanoketone, carboxaldehyde, guanidine2-Amino-4,6-disubstitutedpyrimidine-5-carbonitrileOne-pot45-89% nih.gov
2-Aminopyridine, triethyl orthoformate, primary amine4-Substituted aminopyrido[2,3-d]pyrimidineSolvent-free, 100 °C61-85% mdpi.com
Arylglyoxal, malononitrile, hydrazine hydrate3-Amino-5-arylpyridazine-4-carbonitrileWater and ethanol (B145695), room temperature- scielo.org.za
Arylglyoxal, 6-aminouracil, thiolsPyrrolo[2,3-d]pyrimidine-2,4-dionesAcetic acid, microwave heating- researchgate.net

Green Chemistry Principles in Aminopyrimidine Synthesis (e.g., Ionic Liquids)

The principles of green chemistry are increasingly being applied to the synthesis of aminopyrimidines to reduce the environmental impact of chemical processes. A key aspect of this is the use of environmentally benign solvents, with ionic liquids (ILs) emerging as a promising alternative to traditional volatile organic compounds (VOCs). researchgate.netijbsac.orgjuniperpublishers.com

Ionic liquids are salts with low melting points (below 100°C) that offer several advantages, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijbsac.orgjuniperpublishers.comjuniperpublishers.com These properties make them suitable for a variety of synthetic applications, including as solvents and catalysts. researchgate.netijbsac.org The synthesis of ILs themselves can be achieved through methods like quaternization of amines followed by anion exchange. juniperpublishers.comjuniperpublishers.com

In the context of aminopyrimidine synthesis, ionic liquids can serve as recyclable reaction media, potentially leading to cleaner processes and easier product isolation. researchgate.netjuniperpublishers.com Their use aligns with the green chemistry goal of waste prevention at the source. ijbsac.org The thermal stability of ionic liquids, often exceeding 400°C, allows for reactions to be conducted at elevated temperatures without solvent loss due to evaporation. juniperpublishers.comjuniperpublishers.com

While specific examples of using ionic liquids for the direct synthesis of this compound are not prevalent in the provided search results, the general application of ILs in the synthesis of heterocyclic compounds is well-documented. researchgate.netresearchgate.net For instance, the synthesis of various heterocyclic compounds has been reported in ionic liquids, demonstrating their versatility. researchgate.net The choice of cation and anion in the ionic liquid can be tailored to optimize reaction conditions and facilitate product separation. juniperpublishers.comresearchgate.net

Table 2: Properties and Applications of Ionic Liquids in Green Synthesis

PropertyDescriptionRelevance to Aminopyrimidine Synthesis
Low Vapor PressureDo not evaporate easily, reducing air pollution and solvent loss.Enables reactions at high temperatures and simplifies product recovery. ijbsac.orgjuniperpublishers.com
High Thermal StabilityStable at high temperatures (often >400°C).Allows for a wider range of reaction conditions. juniperpublishers.comjuniperpublishers.com
Tunable PropertiesPhysicochemical properties can be altered by changing cation/anion combination.Can be designed to be task-specific, acting as both solvent and catalyst. juniperpublishers.comresearchgate.net
RecyclabilityCan often be recovered and reused for multiple reaction cycles.Reduces waste and improves the overall sustainability of the synthesis. juniperpublishers.com

Retrosynthetic Analysis Frameworks for Dimethylpyrimidin-4-amine Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.comchadsprep.com For a molecule like this compound, several disconnection strategies can be envisioned.

A primary disconnection point is the C-N bond of the amine group. youtube.com This leads to a key intermediate, a substituted pyrimidine, and a methylamine (B109427) equivalent. The pyrimidine core itself can be further disconnected. A common approach for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or amidine derivative.

For this compound, a logical retrosynthetic pathway would involve:

Disconnection of the exocyclic N-methyl group: This leads back to a 4-aminopyrimidine (B60600) precursor.

Disconnection of the pyrimidine ring: This can be achieved by breaking the bonds formed during the cyclization step. A plausible disconnection involves a β-dicarbonyl equivalent and acetamidine (B91507). Specifically, for the 5-methyl substituent, a suitable starting material would be a derivative of 2-methylmalonaldehyde or a related three-carbon synthon.

An alternative strategy could involve the introduction of the 5-methyl group at a later stage of the synthesis through an electrophilic substitution reaction on a pre-formed pyrimidine ring, although this might present challenges with regioselectivity.

The synthesis of a related compound, 2-methyl-4-amino-5-aminomethylpyrimidine, provides insight into the construction of the substituted pyrimidine ring. One method involves the condensation of α-formyl-β-alkoxypropionitrile with acetamidine to form a 5-alkoxymethylpyrimidine, which is then aminated. google.com This highlights the use of functionalized three-carbon units in building the pyrimidine core.

Optimization of Synthetic Routes and Yield Enhancement Methodologies

Optimizing synthetic routes to improve yields and reduce byproducts is a critical aspect of chemical manufacturing. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact the outcome of a synthesis. For example, in the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid, the molar ratio of reactants, temperature, and reaction time were all found to influence the yield. researchgate.net Similarly, in the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidine, the reaction is carried out under pressure at elevated temperatures in the presence of a Lewis acid catalyst like Al₂O₃. google.com

Catalyst Selection: The choice of catalyst can be crucial. In the synthesis of 4-dimethylaminopyridine (B28879) (DMAP), a related compound, its catalytic activity in esterification reactions is well-established. wikipedia.org For the synthesis of this compound itself, if a catalyzed reaction is employed, screening different catalysts (e.g., Lewis acids, Brønsted acids, or transition metal catalysts) could lead to improved yields and milder reaction conditions.

Starting Material Selection: The choice of starting materials can also be optimized. For instance, in the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, employing different guanidine precursors allows for the exploration of structure-activity relationships and potentially higher yielding pathways for specific derivatives. nih.gov

Process Intensification: Techniques like using microwave irradiation or solvent-free reaction conditions can often lead to shorter reaction times and higher yields, as seen in some multicomponent reactions for pyrimidine derivatives. mdpi.comresearchgate.net

Table 3: Factors for Optimization in this compound Synthesis

FactorPotential Optimization Strategies
Temperature Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation. researchgate.net
Reactant Ratio Adjust the stoichiometry of the reactants to maximize the conversion of the limiting reagent. researchgate.net
Catalyst Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids) and optimize the catalyst loading. google.com
Solvent Investigate different solvents or consider solvent-free conditions to improve solubility, reaction rates, and ease of workup. mdpi.com
Reaction Time Monitor the reaction progress to determine the optimal time for maximizing product yield and minimizing degradation.
Purification Optimize crystallization solvents or chromatography conditions to enhance recovery of the pure product. nih.gov

Chemical Reactivity and Mechanistic Investigations of Dimethylpyrimidin 4 Amines

Nucleophilic and Electrophilic Reactivity Profiles of the Pyrimidine (B1678525) Core

The pyrimidine ring, a heterocyclic aromatic organic compound, is a fundamental component of nucleic acids. thieme-connect.de Its derivatives, including N,5-dimethylpyrimidin-4-amine, exhibit a rich and varied reactivity profile. The presence of two nitrogen atoms in the pyrimidine core significantly influences its electron distribution, making it generally electron-deficient. This inherent electronic nature renders the pyrimidine ring susceptible to nucleophilic attack, while electrophilic substitution reactions are generally less favorable compared to benzene. nih.govbyjus.com

The lone pair of electrons on the nitrogen atom makes amines nucleophilic, meaning they are attracted to and can attack positively charged or electron-deficient species. libretexts.org This nucleophilicity is a key feature in many of their reactions, including alkylation, acylation, and reactions with carbonyl compounds. msu.edumsu.edu

In the context of this compound, the pyrimidine core can undergo nucleophilic substitution, particularly at positions activated by the ring nitrogens. The amino group itself can also act as a nucleophile. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult but can be influenced by the activating effect of the amino group. byjus.com

Transformations Involving the Exocyclic Amine Group

The exocyclic amine group of this compound is a key site for a variety of chemical transformations, including substitution and condensation reactions.

The synthesis of this compound and its derivatives often involves the nucleophilic substitution of a halogen atom on a pyrimidine precursor. Halogenated pyrimidines serve as versatile starting materials where the halogen atom acts as a good leaving group, facilitating its displacement by an amine. For instance, the treatment of a 4-chloropyrimidine (B154816) derivative with an appropriate amine is a common strategy to introduce the amino group at the C4 position. rsc.org This type of reaction is a classic example of nucleophilic aromatic substitution (SNAr). nih.gov

The general mechanism for SNAr reactions involves a two-step process: the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov However, some nucleophilic aromatic substitutions may proceed through a concerted mechanism. nih.gov

A variety of halogenated pyrimidines can be used as precursors, and their reactivity can be influenced by other substituents on the ring. rsc.org For example, the presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack.

The exocyclic amine group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. wikipedia.orglibretexts.org This reaction is generally reversible and is often catalyzed by acid. wikipedia.orglibretexts.org

The mechanism of imine formation involves several steps:

Nucleophilic attack of the amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine intermediate. wikipedia.org

Protonation of the hydroxyl group. libretexts.org

Elimination of water to form an iminium ion. wikipedia.org

Deprotonation to yield the final imine product. libretexts.org

The methyl group at the 5-position of the pyrimidine ring can also exhibit reactivity, particularly in aldol-type condensation reactions. This methyl group can be sufficiently acidic to be deprotonated, especially when there are additional activating groups on the pyrimidine ring, forming a carbanion that can then act as a nucleophile and attack a carbonyl compound. stackexchange.com

Reactions at Ring Positions (e.g., Halogenation, Alkylation)

While the exocyclic amine is a primary site of reactivity, the pyrimidine ring itself can undergo various transformations.

Halogenation: Direct halogenation of the pyrimidine ring can be challenging due to its electron-deficient nature. However, under specific conditions and with appropriate reagents, halogen atoms can be introduced at certain positions. The presence of the activating amino and methyl groups on this compound can influence the regioselectivity of such reactions.

Alkylation: Alkylation can occur at both the ring nitrogen atoms and the exocyclic amino group. researchgate.net The outcome of the alkylation reaction often depends on the specific alkylating agent, the reaction conditions, and the substitution pattern of the pyrimidine. google.comresearchgate.net For instance, N-alkylation of the ring nitrogens can lead to the formation of pyrimidinium salts. The use of different bases and solvents can influence the regioselectivity of N-alkylation. researchgate.net Alkylation of the exocyclic amine can also occur, leading to secondary or tertiary amines. chemrxiv.org

Tautomeric Equilibria and Intramolecular Proton Transfer Processes

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Aminopyrimidines can exhibit tautomerism, although the amino form is generally the most stable. thieme-connect.de For this compound, the principal tautomeric equilibrium would be between the amine form and the imine form, where a proton has moved from the exocyclic nitrogen to one of the ring nitrogens.

In solution, 4-hydroxypyrimidines are known to undergo keto-enol tautomerization. researchgate.net While this compound does not have a hydroxyl group, the principles of proton transfer are relevant. Intramolecular proton transfer processes can be significant in the reactions and properties of this compound. nih.gov For example, proton transfer can be a key step in certain reaction mechanisms and can influence the molecule's spectroscopic properties. nih.govchemrxiv.org The study of proton-transfer compounds involving similar pyrimidine structures has provided insights into the hydrogen bonding and supramolecular chemistry of these systems. nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The elucidation of these mechanisms often involves a combination of experimental and computational studies.

For instance, in condensation reactions, the formation of a carbinolamine intermediate is a key step. wikipedia.org In nucleophilic substitution reactions, the characterization of Meisenheimer-type intermediates can provide evidence for the SNAr mechanism. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net Such studies have been instrumental in understanding the regioselectivity of alkylation reactions and the nature of concerted versus stepwise reaction mechanisms. nih.govresearchgate.net

The table below summarizes some of the key reactive sites and transformations of this compound.

Reactive Site Type of Reaction Description
Exocyclic Amine GroupNucleophilic SubstitutionThe amine can act as a nucleophile to displace leaving groups on other molecules.
Exocyclic Amine GroupCondensationReacts with carbonyl compounds to form imines (Schiff bases). wikipedia.orglibretexts.org
Pyrimidine RingNucleophilic Aromatic SubstitutionThe electron-deficient ring is susceptible to attack by nucleophiles, especially at positions activated by the ring nitrogens. nih.gov
Pyrimidine RingElectrophilic Aromatic SubstitutionThe activating amino group can facilitate electrophilic attack, though this is generally less favorable than nucleophilic substitution. byjus.com
5-Methyl GroupAldol-type CondensationThe methyl group can be deprotonated to form a nucleophilic carbanion. stackexchange.com
Ring NitrogensAlkylationCan be alkylated to form pyrimidinium salts. researchgate.net

Spectroscopic and Structural Characterization of Dimethylpyrimidin 4 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity.researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of dimethylpyrimidin-4-amine isomers. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

For instance, in the ¹H NMR spectrum of 4-amino-2,6-dimethylpyrimidine, distinct signals are observed for the methyl protons and the pyrimidine (B1678525) ring proton. chemicalbook.comchemicalbook.com The integration of these signals provides a ratio of the number of protons in each chemical environment, further confirming the structure. Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. researchgate.net

In a study of related pyrimidine derivatives, ¹H NMR was used to monitor the progress of chemical reactions, such as the disappearance of imine proton signals and the appearance of new methylene (B1212753) proton signals, confirming the transformation of the starting materials. rsc.org The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei, and thus can be used to deduce information about the effects of substituents on the pyrimidine ring.

Table 1: Representative ¹H NMR Spectral Data

Compound Solvent Chemical Shifts (δ, ppm)
N-benzylaniline CDCl₃ 7.37-7.26 (m, 5H, Ar-H), 7.20-7.14 (t, J = 7.61 Hz, 2H, Ar-H), 6.73-6.68 (t, J = 7.03 Hz, 1H, Ar-H), 6.63-6.61 (d, J = 7.61 Hz, 2H, Ar-H), 4.30 (s, 2H, CH₂) rsc.org

This table is for illustrative purposes and shows data for related aniline (B41778) derivatives to demonstrate the type of information obtained from ¹H NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques.dergipark.org.tr

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations of dimethylpyrimidin-4-amine systems. These techniques are complementary and allow for a comprehensive analysis of the vibrational modes. nih.gov

In the study of 2-amino-4,6-dimethylpyrimidine (B23340), FT-IR and FT-Raman spectra have been recorded and analyzed. ijera.com The vibrational frequencies observed in the spectra are assigned to specific modes of vibration, such as N-H stretching, C-H stretching, and ring breathing modes. ijera.com For example, the N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. ijera.com

The coordination of metal ions to the pyrimidine ring can cause shifts in the vibrational frequencies, providing insights into the coordination sites. dergipark.org.tr By comparing the spectra of the free ligand with that of its metal complexes, researchers can determine which nitrogen atoms of the pyrimidine ring are involved in bonding. dergipark.org.tr

Table 2: Selected Vibrational Frequencies for 2-amino-4,6-dimethylpyrimidine

Vibrational Mode Observed Frequency (cm⁻¹) - FT-IR Observed Frequency (cm⁻¹) - FT-Raman
NH₂ asymmetric stretching 3312 -
NH₂ symmetric stretching 3191 -
C-H stretching 3006 -

Adapted from a study on 2-amino-4,6-dimethylpyridine, illustrating the type of data obtained. ijera.com

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of N,5-dimethylpyrimidin-4-amine and for studying its fragmentation patterns under electron impact. arkat-usa.org This information is crucial for confirming the molecular formula and for gaining insights into the stability of the molecule and its fragments. researchgate.net

The electron impact (EI) mass spectrum of a dimethylpyrimidin-4-amine isomer will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. arkat-usa.org Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals, such as HCN, CH₃, or NH₂. researchgate.netmiamioh.edu

For example, in the mass spectra of related N-[5,5-dimethyl-2(5H)-thienyliden]amines, fragmentation involves both simple bond ruptures and skeletal rearrangements. arkat-usa.org The relative intensities of the fragment ions can provide information about the stability of different parts of the molecule. arkat-usa.org In positive ionization mode, a trace of formic acid is often added to aid in the protonation of the sample molecules to form [M+H]⁺ ions. uab.edu

X-ray Crystallography for Three-Dimensional Structure Elucidation

Examination of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding).researchgate.netnih.gov

Intermolecular forces play a critical role in the solid-state structure of dimethylpyrimidin-4-amine systems. Hydrogen bonds, which can form between the amino group (donor) and the nitrogen atoms of the pyrimidine ring (acceptor), are particularly important in determining the crystal packing. researchgate.netnih.gov In the crystal structure of a silver complex with aminopyrimidine ligands, N—H⋯O and N—H⋯N hydrogen bonds are observed. nih.gov

Furthermore, π–π stacking interactions between the aromatic pyrimidine rings contribute to the stability of the crystal structure. nih.gov The interplanar distance between stacked rings is a key parameter in characterizing these interactions. nih.gov In some cases, halogen bonding can also be a significant intermolecular force if a halogen atom is present in the structure.

Conformational Preferences and Planarity of the Pyrimidine Ring.nih.govresearchgate.net

X-ray crystallography allows for the precise determination of the conformation of the this compound molecule in the solid state. This includes the planarity of the pyrimidine ring and the orientation of the methyl and amino substituents. While pyrimidine itself is a planar aromatic molecule, the presence of substituents can sometimes lead to minor deviations from planarity. ijera.com

The conformation of the molecule can be influenced by the intermolecular interactions within the crystal. For example, the involvement of the amino group in hydrogen bonding can affect its orientation relative to the pyrimidine ring. The study of conformational preferences is important as it can influence the molecule's biological activity and physical properties. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
4-amino-2,6-dimethylpyrimidine
2-amino-4,6-dimethylpyrimidine
N-benzylaniline
4-chloro-N-(4-methoxybenzyl)aniline
N-[5,5-dimethyl-2(5H)-thienyliden]amines
Pyrimidine
2-amino-4,6-dimethylpyridine

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are crucial for understanding its photophysical behavior and potential applications in areas such as fluorescent probes and photosensitizers. While specific experimental spectroscopic data for this compound is not extensively documented in publicly available literature, the general photophysical characteristics can be inferred from studies on structurally related aminopyrimidine derivatives.

General Spectroscopic Features of Aminopyrimidines

Research on various aminopyrimidines indicates that their UV-Vis absorption and fluorescence spectra are influenced by the substitution pattern on the pyrimidine ring and the nature of the solvent. For instance, studies on 2-alkylaminopyrimidines have shown that these compounds are fluorescent, with their fluorescence intensity being highest in polar protic solvents like methanol (B129727) and ethanol (B145695) mdpi.com. This suggests that the electronic transitions of the aminopyrimidine chromophore are sensitive to the polarity and hydrogen-bonding capability of the surrounding medium.

In a study of 2-N-methylaminopyrimidine in methanol, the highest fluorescence intensity was observed at an emission wavelength of 377 nm upon excitation at 282 nm mdpi.com. Similarly, 2-N-ethylaminopyrimidine in methanol exhibited its maximum fluorescence at 375 nm with an excitation wavelength of 286 nm mdpi.com. These findings highlight the role of the solvent in modulating the emissive properties of such compounds.

Furthermore, the introduction of different substituents can significantly tune the photoluminescent properties. A study on pyrimidine-derived α-amino acids revealed that the combination of the π-deficient pyrimidine motif with electron-rich or highly conjugated aryl substituents can lead to fluorophores with high quantum yields acs.org. For example, certain pyrimidine derivatives with specific substituents have shown strong fluorescence in the visible region with large Stokes shifts and quantum yields ranging from 0.27 to 0.30 acs.org. The photophysical properties of these more complex systems are often governed by intramolecular charge-transfer (ICT) excited states, which can be influenced by solvent polarity acs.org.

A study on 4,5-diaminopyrimidine (B145471), an isomer of this compound with an additional amino group, showed that its lowest-energy absorption band is significantly red-shifted compared to pyrimidine itself chemrxiv.org. In acetonitrile, 4,5-diaminopyrimidine displayed absorption maxima at 203 nm, 246 nm, and 292 nm, with an emission maximum around 362 nm when excited at 267 nm chemrxiv.org. In aqueous solution, the absorption peaks were at 202 nm, 247 nm, and 290 nm, with an emission maximum at approximately 372 nm chemrxiv.org. This demonstrates the influence of both molecular structure and solvent on the electronic transitions.

While detailed experimental data for this compound remains to be reported, the general trends observed for related aminopyrimidines suggest that it would likely exhibit absorption in the UV region and potentially display fluorescence, with the characteristics of these phenomena being dependent on the solvent environment.

Interactive Data Table of Related Compounds

The following table summarizes the spectroscopic data found for related aminopyrimidine compounds mentioned in the literature.

CompoundSolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ)Reference
2-N-MethylaminopyrimidineMethanol282377Not Reported mdpi.com
2-N-EthylaminopyrimidineMethanol286375Not Reported mdpi.com
4,5-DiaminopyrimidineAcetonitrile203, 246, 292~362Not Reported chemrxiv.org
4,5-DiaminopyrimidineAqueous Solution202, 247, 290~372Not Reported chemrxiv.org

Computational and Theoretical Chemistry Studies of Dimethylpyrimidin 4 Amines

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energy. nih.govyoutube.com DFT, particularly with functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in studying pyrimidine (B1678525) derivatives. nih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyrimidine derivatives, DFT methods are used to calculate bond lengths, bond angles, and dihedral angles. materialsciencejournal.org In a representative study on the related isomer 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP), geometry optimization was performed using the B3LYP method with 6-31+G and 6-311++G basis sets. nih.gov The resulting optimized parameters were found to be in good agreement with experimental data, confirming the reliability of the computational approach. nih.gov The absence of imaginary frequencies in the vibrational analysis for the optimized structure confirms that it represents a true energy minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for a Representative Dimethylpyrimidine Amine (ADMP) Data derived from studies on 2-amino-4,6-dimethylpyrimidine as a proxy.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G)
Bond LengthN1-C21.34 Å
Bond LengthC2-N31.33 Å
Bond LengthC4-C51.42 Å
Bond LengthC2-N(amino)1.36 Å
Bond AngleC2-N1-C6117.2°
Bond AngleN1-C2-N3125.8°
Bond AngleN3-C4-C5116.5°

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For many pyrimidine derivatives, DFT calculations show that charge transfer primarily occurs within the molecule. nih.govirjweb.com

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. irjweb.com This allows for the prediction of regions where the molecule is likely to interact with other chemical species.

Table 2: Calculated Electronic Properties for a Representative Pyrimidine Derivative Illustrative data based on typical DFT calculations for heterocyclic amines.

PropertyTypical Calculated Value (eV)
HOMO Energy-6.2 to -6.8
LUMO Energy-0.8 to -1.5
HOMO-LUMO Energy Gap (Egap)4.7 to 5.7

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict infrared (IR) and Raman spectra. vasp.atvasp.at By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental spectra.

In the study of 2-amino-4,6-dimethylpyrimidine (ADMP), the solid-phase FTIR and FT-Raman spectra were recorded and compared against frequencies calculated at the B3LYP/6-311++G level. nih.gov A complete vibrational assignment was made based on a normal coordinate analysis (NCA), which correlates specific vibrational modes to the calculated frequencies, leading to excellent agreement between the observed and calculated spectra. nih.gov This process is vital for confirming the molecular structure and understanding the vibrational characteristics of different functional groups.

Table 3: Representative Vibrational Frequencies (cm⁻¹) and Assignments for an Amino-dimethylpyrimidine Data based on the study of 2-amino-4,6-dimethylpyrimidine (ADMP).

Vibrational ModeObserved Frequency (FTIR)Calculated Frequency (Scaled)
N-H Asymmetric Stretch34853490
N-H Symmetric Stretch33203321
C-H Aromatic Stretch30803082
C=N Ring Stretch16021600
C-C Ring Stretch14801478
NH₂ Scissoring16401642

The distribution of electron density within a molecule is described by atomic partial charges, which are non-integer charge values assigned to each atom. wikipedia.org These charges are not directly observable but are calculated using various population analysis schemes, such as Mulliken, Löwdin, or Natural Population Analysis (NPA), applied to the quantum chemical wavefunction. rsc.org The partial charges are critical for understanding a molecule's polarity, dipole moment, and non-covalent interaction potential. lipidmaps.orgchemrxiv.org In pyrimidine derivatives, the electronegative nitrogen atoms in the ring typically carry a negative partial charge, influencing the charge distribution across the entire molecule and affecting its chemical behavior. samipubco.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules) at a finite temperature. rsc.org

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For a compound like N,5-dimethylpyrimidin-4-amine, this involves studying the rotation of the methyl groups and the amino group. The simulation tracks the trajectory of each atom over time, allowing for the analysis of accessible conformations and the energy barriers between them. nih.gov By plotting key dihedral angles or other geometric parameters over time, one can map the conformational space available to the molecule. mdpi.com This provides a dynamic picture of its structural flexibility and the relative populations of different conformers, which can be crucial for understanding its interactions with biological targets or other molecules. nih.gov

Adsorption Characteristics and Interfacial Phenomena

The study of adsorption and interfacial phenomena is crucial for understanding how molecules like this compound interact with surfaces and interfaces, which is relevant in fields such as materials science, catalysis, and environmental chemistry. Computational methods can predict how these molecules arrange themselves at a liquid-liquid interface or adsorb onto a solid surface.

While specific studies on the adsorption of this compound are not extensively detailed in the available literature, the principles can be understood from computational studies of similar heterocyclic compounds. Theoretical calculations are used to determine adsorption energies, preferred binding sites, and the orientation of the molecule on a given substrate. These calculations often involve Density Functional Theory (DFT) to model the electronic interactions between the adsorbate (the pyrimidine derivative) and the adsorbent surface. Key factors influencing these interactions include the molecule's dipole moment, polarizability, and the potential for hydrogen bonding or π-π stacking interactions. For instance, the nitrogen atoms in the pyrimidine ring and the amine group can act as hydrogen bond acceptors or donors, significantly influencing their behavior at interfaces.

Ligand Binding and Interaction Mechanism Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug design and understanding biological processes. For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, docking studies reveal how they interact with the active sites of biological targets. nih.govnih.gov

Studies on related pyrimidine derivatives show their potential as inhibitors for various enzymes, and molecular docking is key to understanding their mechanism of action. nih.govmdpi.com For example, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors for cyclin-dependent kinases (CDK2/4/6) have been performed to analyze their binding modes. nih.gov Similarly, docking has been used to assess the inhibitory potential of pyrido[1,2-a]pyrimidine (B8458354) derivatives against carbonic anhydrase I. mdpi.com

The process involves:

Preparation: Obtaining the 3D structures of the ligand (e.g., this compound) and the target protein from databases or through modeling.

Simulation: Using docking software to place the ligand into the binding site of the protein in numerous possible conformations.

Scoring and Analysis: Each conformation is assigned a score, with the binding energy (typically in kcal/mol) being a key metric. The conformation with the lowest binding energy is often considered the most stable. Analysis also identifies key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. biointerfaceresearch.com

The following table details typical findings from a molecular docking study on a related pyrimidine derivative, illustrating the type of data generated.

Target ProteinLigand ComponentBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Carbonic Anhydrase IF1 (Anion)-5.21HIS 94, HIS 96, HIS 119, THR 199, THR 200 mdpi.com
Carbonic Anhydrase IF2 (Cation)-4.67GLN 92, HIS 64 mdpi.com
hAChETacrine (Reference)-Trp84, Asp72, Tyr130 biointerfaceresearch.com
hBuChETacrine (Reference)-Trp82, Asp70, Tyr332 biointerfaceresearch.com

This table is illustrative of the data obtained from molecular docking studies on related compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to correlate the structural or physicochemical properties of compounds with their physical properties or biological activities. ijournalse.orgnih.gov This approach is widely used to predict the properties of new compounds without the need for extensive experimental synthesis and testing. ijournalse.org

For pyrimidine derivatives, QSAR models have been developed to predict their anticancer activity. nih.gov The general workflow for a QSPR/QSAR study includes:

Data Set Preparation: A set of molecules with known properties or activities is collected.

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode structural information) are calculated for each molecule. These can include electronic (e.g., HOMO/LUMO energies), steric, and topological descriptors, often calculated using methods like DFT. ijournalse.org

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using statistical metrics like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.gov

A study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the power of this approach, comparing linear (MLR) and non-linear (ANN) models.

ModelR² (Training Set)RMSE (Training Set)Reference
MLR0.8890.8120.287 nih.gov
ANN0.9980.9010.041 nih.gov

This table shows the superior performance of the non-linear ANN model in predicting the pharmacological activity of pyrimidine compounds, as indicated by its higher R² and Q² values and lower RMSE compared to the MLR model. nih.gov

Theoretical Investigation of Reaction Pathways and Transition States

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, including the synthesis and transformation of pyrimidine derivatives. umich.edu By modeling the reaction at a quantum mechanical level, researchers can map the entire reaction pathway, identify intermediates, and characterize the high-energy transition states that connect them.

Density Functional Theory (DFT) is a common method for these investigations. nih.gov For example, calculations can be used to study the heterocyclization reactions that form the pyrimidine ring. By calculating the free energies at key points along the reaction profile, researchers can determine the energy barriers (activation energies) for different potential pathways. nih.gov This information helps in understanding why a particular product is formed (selectivity) and how reaction conditions might be optimized to improve yields.

Studies on pyrimidine synthesis have computationally explored whether a reaction proceeds through a stepwise mechanism or a concerted cycloaddition. For one such reaction, calculations revealed a high energy barrier for a potential [4+2] cycloaddition, suggesting that a stepwise pathway is more likely. nih.gov These theoretical insights are critical for rational synthetic design and for interpreting experimental observations. A key piece of data from such a study is the calculated energy of the transition state, which determines the reaction rate.

Advanced Applications in Chemical Research and Development Excluding Prohibited Areas

Role as Ligands in Coordination Chemistry and Metal Complexation

N,5-dimethylpyrimidin-4-amine, possessing multiple nitrogen atoms with available lone pairs, is an excellent candidate for acting as a ligand in coordination chemistry. The pyrimidine (B1678525) ring system, substituted with an amino group and two methyl groups, offers several potential coordination sites. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group can all participate in binding to metal ions. This versatility allows it to function as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse array of metal complexes with varying dimensionalities and properties.

The steric hindrance and electronic effects of the methyl groups on the pyrimidine ring play a crucial role in determining the geometry and stability of the resulting metal complexes. sciencenet.cn Research on analogous aminopyrimidine ligands has demonstrated their ability to form stable complexes with a variety of transition metals, including silver (I), copper (II), nickel (II), and chromium (III). sciencenet.cnscirp.org For instance, studies on similar aminopyrimidyl ligands have shown the formation of one-dimensional chains, two-dimensional sheets, and complex three-dimensional metal-organic frameworks (MOFs). sciencenet.cn The coordination can occur through the ring nitrogen atoms, the exocyclic amino group, or a combination of both, sometimes in a bridging fashion. sciencenet.cn The amino group also provides a site for hydrogen bonding, which can further influence the supramolecular architecture of the resulting complexes. sciencenet.cn

The potential of this compound to form such complexes makes it a valuable tool for crystal engineering, where the goal is to design and synthesize new solid-state materials with desired structures and properties. The specific coordination behavior of this compound with different metal ions would depend on factors such as the nature of the metal, the counter-ion, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
MonodentateCoordination through one of the ring nitrogen atoms or the exocyclic amino group.Ag(I), Cu(II), Ni(II), Cr(III)
Bidentate ChelatingCoordination through a ring nitrogen and the adjacent exocyclic amino group.Cu(II), Ni(II), Pd(II)
Bidentate BridgingLinking two metal centers through different nitrogen atoms.Ag(I), Cu(I)

Application as Organocatalysts and Catalytic Promoters

The structural similarity of this compound to well-known organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) suggests its potential application in organocatalysis. wikipedia.org DMAP is a highly efficient nucleophilic catalyst for a wide range of organic transformations, including esterifications, acylations, and rearrangements. wikipedia.org The catalytic activity of DMAP stems from the increased nucleophilicity of the pyridine (B92270) nitrogen due to the electron-donating effect of the dimethylamino group. wikipedia.org

Similarly, the this compound molecule possesses a nucleophilic exocyclic amino group and basic ring nitrogen atoms. These features could enable it to act as a nucleophilic catalyst or a basic promoter in various organic reactions. It could potentially catalyze reactions by activating electrophiles or by deprotonating substrates to generate more reactive species. For example, it could be explored as a catalyst for the synthesis of esters, amides, and other functional groups.

Furthermore, the presence of multiple nitrogen sites could allow for cooperative catalytic effects. The development of chiral versions of this compound could also open avenues for its use in asymmetric organocatalysis, a field of immense importance in modern synthetic chemistry. The use of organic catalysts is often favored in green chemistry due to their lower toxicity and milder reaction conditions compared to many metal-based catalysts.

Versatile Building Blocks in the Total Synthesis of Complex Organic Architectures

Pyrimidine derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules and complex organic structures. This compound, with its functionalized pyrimidine core, serves as a valuable synthon for the construction of more elaborate molecular architectures. fishersci.comusbio.netbldpharm.comachemblock.comsigmaaldrich.comkeyorganics.netfishersci.com The amino group and the methyl-substituted pyrimidine ring provide multiple reaction sites for further chemical modifications.

The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of diverse substituents and the extension of the molecular framework. chemrevlett.com The pyrimidine ring itself can undergo various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to introduce additional functional groups or to be incorporated into larger ring systems.

In the context of total synthesis, this compound can be a key starting material or an important intermediate. Its pre-installed functionalities can simplify synthetic routes and reduce the number of steps required to build up a target molecule. The strategic incorporation of this building block can be crucial in the synthesis of natural products, pharmaceuticals, and other complex organic compounds.

Exploration in Material Science for Functional Materials

The ability of this compound to act as a ligand for metal ions opens up its application in the field of material science, particularly in the design and synthesis of metal-organic frameworks (MOFs). sciencenet.cn MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. They have attracted significant attention due to their high surface areas, tunable pore sizes, and diverse functionalities, leading to applications in gas storage, separation, catalysis, and sensing.

By carefully selecting the metal ions and reaction conditions, this compound could be used to construct MOFs with specific network topologies and chemical properties. The functional groups on the pyrimidine ring could be further modified post-synthesis to introduce additional functionalities into the pores of the MOF.

Beyond MOFs, this compound could also be incorporated into other types of functional materials. For instance, it could be used as a monomer in the synthesis of functional polymers. The resulting polymers, containing the pyrimidine moiety, might exhibit interesting thermal, optical, or electronic properties. These materials could find applications in areas such as drug delivery, where the polymer matrix can be designed to release a therapeutic agent in a controlled manner, or in the development of advanced coatings and membranes. mdpi.com

Development of Novel Chemical Probes and Reagents

The inherent chemical reactivity and potential for complexation of this compound make it an attractive scaffold for the development of novel chemical probes and reagents. A chemical probe is a small molecule that is used to study and manipulate biological systems, while a chemical reagent is a substance used to cause a chemical reaction or to detect the presence of another substance.

The pyrimidine core of this compound can be functionalized with reporter groups, such as fluorophores or chromophores, to create fluorescent or colorimetric probes for the detection of specific metal ions or other analytes. The binding of the target analyte to the pyrimidine-based ligand would induce a change in the spectroscopic properties of the probe, allowing for its detection and quantification.

Contributions to Green Chemistry Methodologies

This compound can contribute to the principles of green chemistry in several ways. The development of catalytic applications, as discussed in section 6.2, is a key aspect of green chemistry, as it allows for the use of smaller amounts of reagents and often leads to milder reaction conditions and reduced waste generation.

Moreover, the synthesis of this compound and its derivatives can be designed to be more environmentally friendly. This can be achieved through the use of greener solvents, such as water or ethanol (B145695), and by employing energy-efficient synthetic methods like microwave-assisted synthesis or mechanochemistry (ball-milling). chemrevlett.comresearchgate.netijcrcps.com For instance, solid-state reactions under solvent-free conditions can significantly reduce the environmental impact of chemical processes. researchgate.net

The use of this compound as a building block can also contribute to atom economy, a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. By designing synthetic routes that efficiently utilize the functionalities of this building block, the generation of byproducts and waste can be minimized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.